molecular formula C13H7Cl3N2O3 B5610290 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide

2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide

Cat. No.: B5610290
M. Wt: 345.6 g/mol
InChI Key: NGUNCVWFBVTSFI-UHFFFAOYSA-N
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Description

Contextualization and Academic Significance of Halogenated Nitrobenzamide Derivatives

Halogenated nitrobenzamide derivatives are a class of organic compounds recognized for their broad spectrum of biological activities. The academic significance of these molecules stems from the synergistic effect of incorporating both halogen atoms (such as chlorine or bromine) and nitro groups onto a central benzamide (B126) scaffold.

The presence of halogens can significantly enhance the biological efficacy of a compound. Strategically placing chlorine atoms on aromatic rings can improve a molecule's inherent bioactivity. mdpi.com This is often attributed to factors like increased lipophilicity, which can improve membrane permeability, and the ability of halogens to form halogen bonds, influencing molecular interactions with biological targets. Research has shown that polyhalogenated derivatives of heterocyclic compounds often exhibit greater antimicrobial activity than their mono-halogenated counterparts. researchgate.netantibiotics-chemotherapy.ru Halogenated compounds have demonstrated potent antibacterial activity against various human pathogenic bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The nitro group (NO₂) is another crucial functional group in drug design, known to be an efficient scaffold when synthesizing new bioactive molecules. encyclopedia.pub Nitroaromatic compounds display a wide array of activities, including antimicrobial, anticancer, and antiparasitic effects. mdpi.comencyclopedia.pub The antimicrobial mechanism of nitro-containing molecules is often linked to their reduction within cells to form toxic intermediates that can damage DNA and lead to cell death. encyclopedia.pub The combination of halogen and nitro substituents on a single scaffold can lead to compounds with enhanced and sometimes novel biological properties. For instance, studies on nitro derivatives with some degree of halogenation have shown promising results in antimicrobial screenings. encyclopedia.pub Similarly, pyrrolomycins, which are polyhalogenated antibiotics, can be chemically modified through nitration to create new compounds with improved antimicrobial activity and lower toxicity. encyclopedia.pub

Table 1: Investigated Biological Activities of Halogenated and Nitro-Substituted Aromatic Compounds
Compound ClassKey Structural FeaturesInvestigated Biological ActivityReference
Halogenated BenzimidazolesPolyhalogenationAntibacterial (Gram-positive) antibiotics-chemotherapy.ru
Nitroaromatic DerivativesNitro groupAntimicrobial, Antineoplastic, Antiparasitic encyclopedia.pub
Halogenated FlavonoidsHalogen and nitro groupsAntimicrobial, Anticancer, Anti-inflammatory mdpi.com
Halogenated β-NitrostyrenesHalogen and nitrovinyl groupsAntimicrobial mdpi.com
Halogenated QuinobenzothiazinesHalogenated tetracyclic systemAnticancer, Antibacterial mdpi.com

Historical Development and Emerging Research Trends for Substituted Benzamide Scaffolds

The benzamide scaffold is a cornerstone in medicinal chemistry, valued for its synthetic accessibility and its presence in a vast number of biologically active compounds. walshmedicalmedia.commdpi.com Historically, benzamide derivatives have been successfully developed into drugs with a wide range of pharmacological applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. walshmedicalmedia.comnih.gov

The development of substituted benzamides has been driven by the need for more effective and selective therapeutic agents. Early research focused on modifying the substituents on the benzamide core to optimize activity for specific biological targets. This has led to the discovery of drugs like the antipsychotics Sulpiride and Amisulpiride. walshmedicalmedia.com More advanced synthetic methods, such as palladium-catalyzed N-arylation and rhodium-catalyzed C-H functionalization, have further expanded the chemical space available for benzamide derivatives, allowing for the rapid synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies. nih.govnih.gov

Emerging research trends highlight the versatility of the benzamide scaffold in addressing complex diseases. Key trends include:

Multi-Target Drug Design: Researchers are increasingly designing benzamide derivatives that can interact with multiple biological targets simultaneously, a strategy considered promising for treating multifactorial diseases like Alzheimer's. mdpi.com

Enzyme Inhibition: Substituted benzamides are being extensively investigated as inhibitors for various enzymes. For example, they have been developed as potent inhibitors of histone deacetylases (HDACs) for cancer therapy and sirtuin-2 (SIRT2) for neurodegenerative diseases. nih.govnih.gov

Scaffold Hopping: In modern drug discovery, the benzamide moiety is used as a replacement for other chemical groups (like heterobiaryl tails) to improve the pharmaceutical properties of a lead compound, a technique known as scaffold hopping. acs.org This can enhance characteristics like metabolic stability and aqueous solubility. acs.org

Novel Synthetic Routes: The development of more efficient and environmentally friendly methods for synthesizing N-aryl amides continues to be an active area of research, reflecting a broader trend towards sustainable chemistry in pharmaceutical development. acs.orgmdpi.com

Table 2: Timeline and Milestones in Substituted Benzamide Research
Era/DevelopmentKey Focus/MilestoneApplication/SignificanceReference
Mid-20th CenturyDiscovery of early benzamide drugsEstablishment of benzamides in psychiatry (e.g., Sulpiride) walshmedicalmedia.com
Late 20th CenturyExploration of broad pharmacological activitiesIdentification of anticancer, anti-inflammatory, and antimicrobial properties walshmedicalmedia.com
Early 21st CenturyDevelopment of advanced catalytic synthesesEfficient creation of N-aryl benzamides for SAR studies nih.gov
Contemporary ResearchFocus on enzyme inhibition and multi-target agentsDevelopment of HDAC and SIRT2 inhibitors; potential therapies for cancer and neurodegenerative diseases nih.govnih.gov
Emerging TrendsUse in scaffold hopping and sustainable synthesisImproving drug-like properties and developing greener chemical processes acs.orgmdpi.com

Overview of Key Academic Research Domains Related to 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide

While specific published research focusing exclusively on this compound is not abundant, its structural motifs suggest relevance in several key academic research domains. The molecule combines a 2-chloro-4-nitrobenzoic acid moiety with a 3,5-dichloroaniline (B42879) fragment, both of which are studied for their potential biological activities.

Anticancer Research: The presence of multiple chloro- and nitro-substituents makes this compound a candidate for anticancer investigation. The precursor, 2-chloro-4-nitrobenzoic acid, has been identified as a potential anti-cancer and anti-viral agent. nih.gov Furthermore, N-substituted benzamide derivatives are widely evaluated as antitumor agents, with research indicating that modifications to the N-phenyl ring can significantly impact anti-proliferative activity. nih.govresearchgate.net Halogenated derivatives of various scaffolds are actively being studied for their anticancer effects, with some showing high potency and selectivity against cancer cells. mdpi.comnih.gov

Antimicrobial Research: The combination of halogens and a nitro group is a well-established strategy in the search for new antimicrobial agents. encyclopedia.pubmdpi.com Halogenated compounds are known to possess potent activity against bacteria, including resistant strains. nih.gov Nitro-containing molecules also form the basis of several antibacterial drugs. encyclopedia.pub Research on related structures, such as halogenated nitro-pyrrolomycins, demonstrates that these functional groups are critical for potent antibacterial and cytotoxic activities. mdpi.comnih.govresearchgate.net Therefore, this compound is a logical candidate for screening against various bacterial and fungal pathogens.

Enzyme Inhibition and Molecular Modeling: The benzamide scaffold is a privileged structure for designing enzyme inhibitors. A series of structurally related 2-chloro-4-nitrobenzamide derivatives have been synthesized and evaluated as potential antidiabetic agents through the inhibition of enzymes like α-glucosidase. nih.gov Such studies often involve molecular docking and dynamic simulations to understand the interactions between the compound and the active site of the target enzyme. nih.govresearchgate.net Given its rigid and functionalized structure, this compound could be a subject for computational studies to predict its binding affinity to various enzymes implicated in disease.

Table 3: Research Domains and Relevant Findings for Structurally Related Compounds
Related Compound/ScaffoldResearch DomainKey FindingReference
2-chloro-4-nitrobenzoic acidAnticancer/AntiviralIdentified as a potentially novel therapy for immunodeficiency diseases. nih.gov
N-substituted benzamide derivativesAnticancerAct as histone deacetylase (HDAC) inhibitors with anti-proliferative activity. nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamideAntidiabeticDerivatives show inhibitory potential against α-glucosidase and α-amylase. nih.gov
Halogenated nitro-pyrrolomycinsAntimicrobial/AnticancerExhibit potent antibacterial and antitumoral activities. mdpi.com
Halogenated benzamide derivativesNeuroreceptor ImagingSynthesized as potential radioligands for dopamine (B1211576) D2 receptors. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-7-3-8(15)5-9(4-7)17-13(19)11-2-1-10(18(20)21)6-12(11)16/h1-6H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUNCVWFBVTSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 3,5 Dichlorophenyl 4 Nitrobenzamide

De Novo Synthesis of 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide

The de novo synthesis of this compound fundamentally involves the formation of an amide bond between two key precursors: 2-chloro-4-nitrobenzoic acid and 3,5-dichloroaniline (B42879). The primary challenge lies in the efficient activation of the carboxylic acid moiety to facilitate its reaction with the weakly nucleophilic aromatic amine.

The most common and established method for synthesizing N-aryl benzamides is through the reaction of a substituted benzoyl chloride with an appropriately substituted aniline (B41778). This approach is a variant of the Schotten-Baumann reaction, which involves the acylation of amines with acyl halides in the presence of a base. chemistnotes.comtestbook.com

The synthesis of this compound via this pathway commences with the conversion of 2-chloro-4-nitrobenzoic acid to its more reactive acyl chloride derivative, 2-chloro-4-nitrobenzoyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 3,5-dichloroaniline.

The reaction mechanism proceeds via nucleophilic acyl substitution. iitk.ac.in The lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline attacks the electrophilic carbonyl carbon of 2-chloro-4-nitrobenzoyl chloride, forming a tetrahedral intermediate. chemistnotes.com Subsequently, the intermediate collapses, expelling a chloride ion and a proton to form the stable amide bond.

A base, such as pyridine (B92270) or aqueous sodium hydroxide, is integral to the Schotten-Baumann reaction. byjus.com Its primary roles are to neutralize the hydrochloric acid (HCl) generated during the reaction, which prevents the protonation of the unreacted amine, and to drive the reaction equilibrium towards product formation. testbook.combyjus.com The reaction is often carried out in a two-phase solvent system, consisting of water and an immiscible organic solvent like dichloromethane, which allows for easy separation of the product from the aqueous base and neutralized acid. wikipedia.org

A similar synthesis, producing N-(3-chlorophenethyl)-4-nitrobenzamide, involves reacting 4-nitrobenzoyl chloride with the corresponding amine in dichloromethane, using triethylamine (B128534) as the base to facilitate the reaction. mdpi.com

Table 1: Comparison of Synthetic Pathways for Amide Bond Formation
Method Activating Agent Key Reagents Conditions Advantages Disadvantages
Schotten-Baumann Reaction Thionyl Chloride (SOCl₂) or Oxalyl Chloride2-chloro-4-nitrobenzoic acid, 3,5-dichloroaniline, Base (e.g., NaOH, Pyridine)Typically biphasic (water/organic solvent), Room temperature or slightly above iitk.ac.inWell-established, high-yielding, uses common reagents testbook.comRequires conversion to acyl chloride; generation of acidic byproduct (HCl) byjus.com
Peptide Coupling Reagents EDCI2-chloro-4-nitrobenzoic acid, 3,5-dichloroaniline, DMAP (catalyst)Anhydrous organic solvent (e.g., DCM), Room temperatureMilder conditions, avoids acyl chloride formation, good for sensitive substrates chemicalbook.comReagents can be expensive; stoichiometry must be carefully controlled
In Situ Phosphonium (B103445) Salts N-chlorophthalimide (NCPhth) + Triphenylphosphine (PPh₃)2-chloro-4-nitrobenzoic acid, 3,5-dichloroanilineAnhydrous organic solvent (e.g., Toluene, Acetonitrile), Room temperatureMild, room temperature conversion; avoids harsh chlorinating agents researchgate.netGenerates phosphine (B1218219) oxide byproduct; reagent cost

While the Schotten-Baumann reaction is robust, concerns over the use of hazardous reagents like thionyl chloride and the generation of corrosive byproducts have prompted the exploration of alternative and greener synthetic strategies.

One alternative involves the use of peptide coupling reagents. Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can directly facilitate amide bond formation from a carboxylic acid and an amine without the need to first synthesize an acyl chloride. chemicalbook.com This one-pot procedure involves the activation of the carboxylic acid by EDCI, followed by nucleophilic attack from the amine. These reactions are typically performed under mild, anhydrous conditions at room temperature. chemicalbook.com

Another modern approach utilizes phosphonium salts generated in situ from reagents like N-chlorophthalimide and triphenylphosphine. researchgate.net This method activates the carboxylic acid to form an acyloxyphosphonium species, which is then readily attacked by the amine. The process is efficient at room temperature and avoids the use of harsh chlorinating agents, aligning with the principles of green chemistry which favor less hazardous chemical syntheses. researchgate.netejcmpr.com

Furthermore, the development of facile, one-pot syntheses using non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents such as tetrahydrofuran (B95107) (THF) at room temperature represents another advancement. sphinxsai.com Such methods can offer high yields, reduced reaction times, and simpler product isolation procedures compared to traditional techniques. sphinxsai.com

The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Consequently, stereoselective considerations, which are concerned with controlling the formation of specific stereoisomers (enantiomers or diastereomers), are not applicable to its synthesis.

However, regioselectivity is a critical aspect of the synthesis. The formation of the desired product is entirely dependent on the precise connection between the carbonyl carbon of the 2-chloro-4-nitrobenzoyl moiety and the nitrogen atom of the 3,5-dichloroaniline moiety. The synthesis is inherently regioselective due to the specific reactivity of the starting materials. The reaction occurs exclusively between the highly electrophilic acyl chloride (or activated carboxyl group) and the most nucleophilic site available, which is the amino group (-NH₂) of the aniline derivative.

The substitution pattern of the final molecule is predetermined by the selection of the starting materials: 2-chloro-4-nitrobenzoic acid and 3,5-dichloroaniline. There are no other competing reactive sites on the aromatic rings under standard amidation conditions that would lead to isomeric products. Therefore, the synthesis is considered to be highly regioselective by design.

Functionalization and Derivatization of this compound

The derivatization of the parent molecule is a key strategy for modulating its properties. Modifications can be systematically introduced on either the benzoyl or the N-substituted phenyl ring.

The benzoyl portion of the molecule offers two primary sites for modification: the chloro group at the 2-position and the nitro group at the 4-position.

The nitro group is particularly versatile for chemical transformation. It can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. This newly formed amine can serve as a handle for further functionalization, including diazotization followed by substitution (Sandmeyer reaction) to introduce a range of other substituents (e.g., -OH, -CN, halogens), or acylation to form secondary amides.

Furthermore, additional functional groups can be introduced onto the benzoyl ring. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized starting from 2-chloro-4-nitrobenzoic acid, demonstrating that the ring can be further functionalized prior to the final amide bond formation. nih.gov

Structural diversity can be readily achieved by altering the aniline component used in the synthesis. The reaction of 2-chloro-4-nitrobenzoyl chloride with a library of different substituted anilines or other amines provides a straightforward route to a wide range of analogues.

Research has demonstrated the synthesis of various benzamide (B126) derivatives by reacting an acyl chloride with a range of aromatic, aliphatic, and heterocyclic amines. nih.govresearchgate.net Similarly, a series of 3,5-dichlorobenzamide (B1294675) compounds were synthesized from 3,5-dichlorobenzoyl chloride and various arylamines, illustrating the feasibility of this diversification strategy. researchgate.net

Table 2: Examples of N-Substituted Analogues via Amine Diversification
Amine Precursor Resulting N-Substituted Benzamide Analogue
Aniline2-chloro-4-nitro-N-phenylbenzamide
4-Chloroaniline2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide
3-BromoanilineN-(3-bromophenyl)-2-chloro-4-nitrobenzamide
4-Methoxyaniline2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide
3-(Trifluoromethyl)aniline2-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
BenzylamineN-benzyl-2-chloro-4-nitrobenzamide

Table of Compounds

Synthesis of Novel Heterocyclic-Fused Benzamide Derivatives

The chemical scaffold of this compound serves as a versatile precursor for the synthesis of more complex, polycyclic molecules. Its reactivity is primarily dictated by the presence of a chlorine atom activated by a para-nitro group, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity can be exploited to construct novel benzamide derivatives with fused heterocyclic rings, such as those containing quinoxaline (B1680401) or phenazine (B1670421) moieties. Quinoxaline and phenazine derivatives are significant classes of nitrogen-containing heterocyles with a wide range of applications. beilstein-journals.org

A general and effective strategy for achieving this transformation involves the reaction of this compound with aromatic diamines, such as a substituted o-phenylenediamine. In this reaction, the diamine acts as a binucleophile, leading to an initial substitution of the activated chlorine atom, followed by an intramolecular cyclization and condensation to form the fused heterocyclic system.

The reaction typically proceeds by heating the two reactants in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a mild base like potassium carbonate (K₂CO₃) to neutralize the HCl generated during the reaction. The final step often involves an oxidative aromatization to yield the stable, fully aromatic fused system. This approach provides a direct route to novel, complex heterocyclic structures built upon the N-(3,5-dichlorophenyl)-4-nitrobenzamide core.

The table below outlines a representative synthesis of a heterocyclic-fused benzamide derivative starting from this compound.

Reactant 1 Reactant 2 Solvent Base Conditions Product
This compound4-methyl-1,2-phenylenediamineDMFK₂CO₃120-140 °C, 8-12 hN-(3,5-dichlorophenyl)-2-methyl-5-nitro-5,10-dihydrophenazine-8-carboxamide

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Chloro N 3,5 Dichlorophenyl 4 Nitrobenzamide

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Generating content for these sections without specific experimental data would lead to inaccuracies and speculation, which would not meet the required standard of a professional and authoritative scientific article.

Detailed Conformational Analysis and Dihedral Angles of Aromatic Rings and Amide Linkage

In related N-arylbenzamides, the two aromatic rings are typically not coplanar. The degree of twist is influenced by the substitution pattern on the rings. For instance, in N-(2,6-dichlorophenyl)-3-methylbenzamide, the dihedral angle between the two aromatic rings is a significant 70.9 (1)°. The central amide group in this molecule is also twisted relative to both rings, with dihedral angles of 26.6 (2)° with the methylphenyl ring and 82.5 (1)° with the dichlorophenyl ring. This non-planar conformation is a common feature in many substituted benzamides and is a result of steric hindrance between the substituents on the rings and the amide group.

The amide linkage itself introduces a degree of rigidity to the molecule. However, rotation around the C-N bond of the amide and the C-C bonds connecting the rings to the amide group allows for conformational flexibility. The preferred conformation will be the one that minimizes steric strain while allowing for favorable electronic interactions. In the case of 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide, the presence of chloro and nitro substituents will play a crucial role in determining the precise dihedral angles.

CompoundDihedral Angle Between Aromatic Rings (°)Dihedral Angle (Amide - Ring 1) (°)Dihedral Angle (Amide - Ring 2) (°)
N-(2,6-Dichlorophenyl)-3-methylbenzamide70.9 (1)26.6 (2)82.5 (1)
This compoundData Not AvailableData Not AvailableData Not Available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the substituted benzanilide (B160483) core. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the chloro groups (-Cl), which are also electron-withdrawing, will significantly affect the energy of the molecular orbitals.

Studies on substituted benzamides have shown that the electronic transitions are related to the phenyl and amide moieties. cdnsciencepub.comcdnsciencepub.com In nitro-substituted benzamides, the phenyl π orbitals are stabilized due to the electron-withdrawing nature of the nitro group. cdnsciencepub.com This typically results in a shift of the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzamide (B126).

The electronic spectrum is expected to show transitions characteristic of both the aromatic rings and the amide chromophore. These can include π → π* transitions, which are typically high-energy and occur at shorter wavelengths, and n → π* transitions, which are lower in energy and involve the non-bonding electrons of the oxygen and nitrogen atoms of the amide group. The presence of the nitro group can also introduce charge-transfer bands, where electron density is moved from the phenyl ring to the nitro group upon excitation. For example, in para-nitroaniline, a related molecule, the first absorption band involves a HOMO→LUMO π→π* transition with charge transfer from the amine and the benzene (B151609) ring to the nitro group.

While a specific experimental UV-Vis spectrum for this compound is not provided in the searched literature, the table below presents data for a related compound to illustrate the expected absorption regions.

Compoundλmax (nm)Molar Absorptivity (ε)SolventTransition Type (Probable)
p-Nitrobenzamide26510,000Ethanolπ → π
This compoundData Not AvailableData Not AvailableData Not Availableπ → π, n → π*, Charge Transfer

Computational Chemistry and Theoretical Modeling of 2 Chloro N 3,5 Dichlorophenyl 4 Nitrobenzamide

Quantum Chemical Investigations: Electronic Structure and Reactivity Insights

Quantum chemical investigations provide a foundational understanding of a molecule's electronic structure and potential reactivity. These studies are crucial for predicting behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) Studies of Molecular Geometry, Stability, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry). These calculations can predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate vibrational frequencies. The theoretical vibrational spectrum (like infrared and Raman spectra) can be compared with experimental data to confirm the molecular structure. This analysis helps in assigning specific vibrational modes to different functional groups within the molecule, such as the C=O stretching of the amide, N-H bending, C-Cl stretching, and the symmetric and asymmetric stretching of the nitro (NO₂) group. While general principles are known, specific calculated frequencies for the title compound are not readily found in published literature.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the region most likely to accept electrons, indicating electrophilic character. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and the nitrogen atom, making them potential sites for interaction with electrophiles. Positive regions might be located around the amide hydrogen.

Computational Studies of Reaction Pathways and Transition States in Chemical Transformations

Computational chemistry allows for the exploration of potential chemical reaction pathways. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the activation energy and feasibility of a reaction. This is crucial for understanding synthesis mechanisms or metabolic degradation pathways. Such specific studies for this compound are not prominently documented.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. These simulations can reveal the conformational flexibility of a molecule, showing how it might change shape in different environments, such as in a solvent or when approaching a biological target. MD simulations provide insights into the stability of different conformations and the dynamic behavior of the molecule, which is essential for understanding its interactions.

Molecular Docking and Ligand-Target Interaction Prediction: Theoretical Binding Modes (in silico only)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is widely used in drug discovery to screen for potential drug candidates. Docking studies for derivatives of 2-chloro-4-nitrobenzamide could, in theory, be performed to predict their binding affinity and interaction modes with various biological targets. These studies identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. However, specific docking studies for this compound against particular targets are not found in the reviewed literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Development of Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties. By developing these models for a series of related compounds, researchers can predict the activity or properties of new, unsynthesized molecules. A QSAR study on a series of benzamide (B126) derivatives could help in designing molecules with enhanced desired properties, but specific models developed for or including this compound are not currently published.

Mechanistic Investigations and Molecular Interactions of 2 Chloro N 3,5 Dichlorophenyl 4 Nitrobenzamide Non Physiological Context

In Vitro Biochemical Assay Development for Molecular Target Identification and Validation (Non-Clinical)

The identification of molecular targets for 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide and related compounds often begins with the development of specific in vitro biochemical assays. These assays are crucial for pinpointing the enzymes, receptors, or other proteins with which the compound interacts. For instance, to evaluate the potential of related benzamide (B126) derivatives as antidiabetic agents, in vitro assays for α-glucosidase and α-amylase inhibitory activity are employed nih.gov. These assays measure the compound's ability to inhibit these enzymes, which are involved in carbohydrate metabolism.

Another common approach involves cell-based assays to assess broader biological activities. For example, in the context of anticancer research, in vitro assays are conducted on various cancer cell lines to determine the cytotoxic effects of benzamide derivatives . Such assays can reveal if a compound induces apoptosis and can be a starting point for identifying the specific molecular pathways involved .

The development of these assays requires careful consideration of the experimental conditions to ensure that the observed effects are a direct result of the compound's interaction with the target molecule. This includes optimizing buffer conditions, substrate concentrations, and incubation times.

Enzyme Kinetic Studies and Elucidation of Inhibition Mechanisms in Isolated Systems

Once a molecular target, such as an enzyme, has been identified, enzyme kinetic studies are performed to elucidate the mechanism of inhibition. These studies provide detailed information on how the compound affects the enzyme's activity. By varying the concentrations of both the substrate and the inhibitor, researchers can determine the type of inhibition (e.g., competitive, non-competitive, or mixed).

For example, kinetic studies on halo-substituted mixed ester/amide-based derivatives as urease inhibitors utilized Lineweaver–Burk plots to determine that a particular derivative acted as a mixed-type inhibitor semanticscholar.org. Similarly, kinetic studies on styrylbenzamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) involved constructing Lineweaver–Burk plots from data obtained at various substrate and inhibitor concentrations nih.gov.

These studies are fundamental to understanding the compound's mode of action at a molecular level and are often complemented by computational methods like molecular docking to visualize the binding interactions.

Receptor Binding Studies (Using Isolated Receptors or Membranes, in vitro or in silico)

Receptor binding studies are essential for compounds that exert their effects by interacting with cellular receptors. These studies can be conducted using isolated receptors or cell membranes containing the receptor of interest. The primary goal is to determine the binding affinity of the compound for the receptor, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki).

Radioligand binding assays are a common technique where a radiolabeled ligand known to bind to the receptor is competed with the test compound nih.gov. The ability of the test compound to displace the radioligand provides a measure of its binding affinity. For instance, the binding affinity of cyclic diamino benzamide-based ligands for the D3 dopamine (B1211576) receptor was determined using such methods, revealing Ki values in the nanomolar range scispace.com.

In addition to in vitro methods, in silico techniques such as molecular docking are widely used to predict and analyze the binding of ligands to receptors manipal.eduunica.it. These computational studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex researchgate.netnih.gov. For example, docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase revealed key binding interactions within the active sites of these enzymes researchgate.netnih.gov.

Cellular Pathway Modulation Studies in Non-Mammalian or In Vitro Cellular Models (Mechanistic, Non-Toxicological)

To understand the broader biological consequences of a compound's interaction with its molecular target, researchers often turn to cellular pathway modulation studies. These studies are typically conducted in non-mammalian models (e.g., yeast) or in vitro cellular models to investigate how the compound affects specific signaling pathways.

For instance, studies on N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide have shown that it can inhibit inflammatory pathways, such as the activation of NF-κB . In the context of anticancer research, cellular assays can demonstrate that a compound induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases . These studies help to connect the molecular interaction of the compound with a cellular response, providing a more complete picture of its mechanism of action.

Derivation of Structure-Mechanism Relationships (SMR) from Molecular Insights

Structure-mechanism relationships (SMR) are derived by correlating the chemical structure of a compound and its analogs with their observed biological activity and mechanism of action. This involves synthesizing a series of related compounds with systematic variations in their chemical structure and evaluating their effects in the assays described in the previous sections.

For example, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that the presence of both an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on the phenyl ring significantly enhanced the inhibitory activity against α-glucosidase and α-amylase nih.govresearchgate.net. This suggests that the electronic properties of the substituents play a crucial role in the compound's mechanism of inhibition.

Similarly, research on analogs of INT131, a PPARγ agonist, demonstrated that the sulfonamide linker is critical for activity and that specific substitutions on the benzene (B151609) ring were associated with higher transcriptional activity nih.gov. These insights are invaluable for the rational design of new compounds with improved potency and selectivity. The strategic incorporation of chlorine atoms and nitro groups into molecules can significantly enhance their biological activity mdpi.com.

Interactive Data Table: Enzyme Inhibition Data for Benzamide Derivatives

Compound IDTarget EnzymeIC50 (µM)Inhibition Type
5oα-glucosidase10.75 ± 0.52Not specified
5oα-amylase0.90 ± 0.31Not specified
4bJack Bean Urease0.0016 ± 0.0002Mixed
3bAcetylcholinesterase4.3Not specified
3cAcetylcholinesterase7.8Not specified

Exploration of Non Clinical Applications and Future Research Trajectories

Role as a Key Synthetic Precursor or Intermediate in the Synthesis of Diverse Chemical Entities

The chemical architecture of 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide, characterized by an activated aromatic ring and a reactive amide linkage, earmarks it as a versatile precursor for the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group, which can then undergo a plethora of chemical transformations such as diazotization, acylation, and alkylation. This opens up pathways to a wide array of derivatives with potentially interesting chemical and physical properties.

Moreover, the amide bond itself can be subjected to hydrolysis to yield the parent carboxylic acid and amine, or it can be modified through various chemical reactions. The presence of chlorine atoms on both phenyl rings also provides sites for nucleophilic substitution reactions, although the conditions for such reactions would need to be carefully optimized to ensure selectivity.

While specific examples of the use of this compound as a synthetic precursor are not extensively documented in publicly available literature, the reactivity of its functional groups suggests its potential in the synthesis of:

Heterocyclic compounds: The functional groups present in the molecule can be utilized to construct various heterocyclic rings, which are prevalent in medicinal and materials chemistry.

Specialty polymers: The difunctional nature of the molecule (after modification of the nitro group) could allow it to be used as a monomer in the synthesis of specialty polymers with tailored properties.

The synthesis of related benzamide (B126) derivatives often involves the reaction of a substituted benzoic acid with an appropriate aniline (B41778). For instance, a general procedure for the preparation of 2-methyl-N-(4-nitrophenyl)benzamide derivatives involves dissolving the substituted benzoic acid, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane, followed by the addition of 4-nitroaniline. chemicalbook.com This highlights a common synthetic route that could be adapted for the synthesis of this compound or for its use in further synthetic steps.

Potential in Agrochemical Research: Mode of Action and Target Site Analysis (Molecular Level, Non-Toxicological)

The structural motifs present in this compound are found in a number of biologically active compounds, including some with applications in agrochemical research. While direct studies on the agrochemical potential of this specific compound are limited, analogies can be drawn from structurally similar molecules. For example, niclosamide (B1684120), a molluscicide, is also a chlorinated salicylanilide (B1680751) derivative. A method for the analysis of niclosamide and its degradates, 2-chloro-4-nitroaniline (B86195) (2C4NA), aminoniclosamide (AN), hydroxyniclosamide (HN), and 5-chlorosalicylic acid (5CSA), in water has been developed using direct injection LC-MS/MS. rsc.org

At a molecular level, the potential mode of action of this compound in an agrochemical context could involve the disruption of key biological processes in target organisms. The nitroaromatic group is known to be a good electron acceptor and could interfere with electron transport chains in cellular respiration or photosynthesis. The chlorinated phenyl rings can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes.

Potential molecular targets could include:

Enzymes: The compound could act as an inhibitor of essential enzymes in a target pest or weed. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and shown to have inhibitory potential against α-glucosidase and α-amylase. nih.gov

Receptors: It might bind to specific receptors, disrupting normal physiological signaling pathways.

Membrane integrity: The molecule could intercalate into cellular membranes, altering their fluidity and function.

Further research, including molecular docking studies and in vitro biochemical assays, would be necessary to elucidate the specific molecular targets and the precise mode of action of this compound in an agrochemical context.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

The detection and quantification of this compound in complex research matrices such as cell culture media or in vitro biochemical systems require sensitive and selective analytical methods. Given its structure, a combination of chromatographic separation and mass spectrometric detection would be the most suitable approach.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a viable method for the analysis of this compound, as the nitroaromatic chromophore would provide strong UV absorbance. The choice of column and mobile phase would be critical to achieve good separation from other components in the matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), would offer higher sensitivity and selectivity. The fragmentation pattern of the molecule in the mass spectrometer would provide a unique signature for its unambiguous identification and quantification. For a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used for characterization, and the fragmentation pathways were elucidated. mdpi.com Similarly, the mass spectrum of 2-chloro-5-nitro-N-phenylbenzamide has been recorded, providing valuable data for its identification. massbank.eu

Below is a table summarizing potential analytical techniques for this compound:

Analytical TechniquePrinciplePotential Application
HPLC-UV Separation by liquid chromatography and detection by UV absorbance.Quantification in relatively simple matrices.
LC-MS/MS Separation by HPLC followed by mass spectrometric detection of precursor and product ions.Highly sensitive and selective quantification in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Analysis of the compound after suitable derivatization to increase volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Structural confirmation and purity assessment of the synthesized compound.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds, providing information about functional groups.Confirmation of the presence of key functional groups like the amide and nitro groups.

Supramolecular Chemistry and Crystal Engineering: Design of Co-crystals and Inclusion Complexes for Enhanced Crystalline Architectures

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. researchgate.net The molecular structure of this compound contains several functional groups capable of forming non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, making it an interesting candidate for studies in supramolecular chemistry and crystal engineering.

The amide group is a well-known hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of robust supramolecular synthons. The nitro group can also act as a hydrogen bond acceptor. The chlorine atoms can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The aromatic rings can engage in π-π stacking interactions.

By co-crystallizing this compound with other molecules (co-formers) that have complementary functional groups, it may be possible to create novel co-crystals with tailored crystalline architectures and, consequently, modified physicochemical properties such as solubility, melting point, and stability.

For instance, the crystal structure of N-(2-chloro-4-nitro-phenyl)-2-nitro-benzamide reveals a dihedral angle of 70.74 (6)° between the two aromatic rings, and the crystal packing involves intermolecular C-H⋯O hydrogen bonds. nih.gov This provides insight into the types of intermolecular interactions that can be expected for this compound.

Potential co-formers for co-crystal formation could include:

Carboxylic acids: To form strong hydrogen bonds with the amide group.

Pyridine (B92270) derivatives: To act as hydrogen bond acceptors for the amide N-H group.

Other halogenated compounds: To explore the formation of halogen-halogen interactions.

The design and synthesis of such co-crystals would not only expand the fundamental understanding of intermolecular interactions but could also lead to new materials with improved properties.

Emerging Areas for this compound Research

Beyond its traditional roles, the unique electronic and structural features of this compound suggest its potential in more novel and emerging areas of chemical research.

Development of Novel Functional Materials and Optoelectronic Applications

Nitroaromatic compounds are known for their electron-accepting properties, which makes them interesting components for functional organic materials. The presence of the nitro group in this compound could impart it with useful electronic properties. For example, the mastery of optoelectronic properties of conjugated copolymers by substituting their radicals is a promising way for increasing light absorption and charge carrier transport in organic devices. researchgate.net

While the direct application of this specific compound in functional materials has not been reported, its potential could be explored in areas such as:

Non-linear optics: The polarized π-system of the molecule could give rise to non-linear optical properties.

Organic semiconductors: As a component in charge-transfer complexes or as a dopant in organic semiconductor materials.

Sensors: The nitroaromatic group can act as a recognition site for certain analytes, and changes in the photophysical properties of the molecule upon binding could be used for sensing applications.

Further research would be needed to synthesize and characterize materials incorporating this compound and to evaluate their performance in specific applications.

Photophysical and Photochemical Properties in Non-Biological Systems

The photophysical and photochemical properties of this compound are of fundamental interest. The presence of the nitroaromatic chromophore suggests that the molecule will absorb light in the UV-visible region. For N-(3-chlorophenethyl)-4-nitrobenzamide, UV λmax values in methanol (B129727) were observed at 239 nm and 290 nm. mdpi.com

Upon absorption of light, the molecule can undergo various photophysical processes, including:

Fluorescence: Emission of light from the singlet excited state.

Phosphorescence: Emission of light from the triplet excited state.

Intersystem crossing: Transition from the singlet to the triplet excited state.

Internal conversion: Non-radiative decay to the ground state.

The photochemical reactivity of the molecule is also of interest. Nitroaromatic compounds are known to undergo photoreduction and other photochemical reactions. Understanding these processes is crucial for assessing the photostability of the compound and for potentially harnessing its photochemical reactivity in synthetic applications.

Detailed photophysical and photochemical studies, including determination of quantum yields, excited-state lifetimes, and reaction mechanisms, would provide valuable insights into the behavior of this molecule in its excited states.

Integration with High-Throughput Screening for Mechanistic Leads (Non-Clinical)

Extensive research into the applications of "this compound" in high-throughput screening (HTS) for the identification of non-clinical mechanistic leads did not yield specific documented studies. Methodical searches of scientific literature and databases did not uncover any instances of this particular compound being utilized in HTS campaigns to elucidate its mechanism of action or to identify novel non-clinical targets.

High-throughput screening is a modern drug discovery process where large numbers of compounds are rapidly tested for their biological activity against a specific target. This methodology is instrumental in identifying "hits"—compounds that demonstrate a desired biological effect. Following hit identification, further studies are typically conducted to understand the compound's mechanism of action, which is crucial for its development as a potential therapeutic agent or research tool.

While the core structure of "this compound" belongs to a class of compounds that are of interest in medicinal chemistry, there is currently no publicly available research that details its integration into HTS platforms for mechanistic studies. The scientific community has not published findings that would allow for the creation of data tables or a detailed summary of its performance in such assays. Therefore, a comprehensive analysis of its role in HTS for generating mechanistic leads in a non-clinical context cannot be provided at this time.

Further research and the publication of studies involving "this compound" in HTS campaigns would be necessary to populate the detailed findings and data tables as requested. Without such primary data, any discussion on this specific topic would be speculative and fall outside the required scope of this article.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves sequential acylation and nitration steps. For example, coupling 2-chloro-4-nitrobenzoic acid derivatives with 3,5-dichloroaniline under Schotten-Baumann conditions (using thionyl chloride for activation) achieves the benzamide backbone. Temperature control (<5°C during acylation) and stoichiometric ratios (1:1.2 amine:acid chloride) are critical to minimize side products like hydrolyzed intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product in >85% purity .

Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization from ethanol/water mixtures yields suitable crystals, and SHELX software (e.g., SHELXL) refines the structure, providing bond lengths and angles with <0.01 Å precision . Complementary techniques include:

  • FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
  • NMR : ¹H NMR signals at δ 8.2–8.5 ppm (aromatic protons adjacent to nitro group) and δ 10.3 ppm (amide NH) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data refinement for this compound, particularly in disordered regions?

  • Methodological Answer : Disordered nitro or chloro substituents can lead to ambiguous electron density maps. Strategies include:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, improving R-factor convergence .
  • Dynamic Disorder Modeling : Apply ISOR/SADI restraints to thermal parameters for overlapping atoms (e.g., rotating nitro groups) .
  • Validation Tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for steric clashes .

Q. How do electronic effects of the 3,5-dichlorophenyl and nitro groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group meta to the amide enhances electrophilicity at the para-chloro position, enabling SNAr reactions with thiols or amines. For example:

  • Kinetic Studies : Monitor reaction progress under varying pH (6–9) and temperatures (25–60°C) using HPLC. Optimal conditions (pH 8, 40°C) yield >90% substitution .
  • DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) show a 15 kcal/mol activation barrier for chloride displacement, aligning with experimental rates .

Q. What are the challenges in correlating in vitro biological activity (e.g., antimicrobial assays) with structural modifications of this benzamide derivative?

  • Methodological Answer : Structural analogs (e.g., replacing 4-nitro with cyano groups) show variable MIC values against Gram-positive bacteria. Key considerations:

  • Lipophilicity : LogP values (calculated via ChemAxon) >3.5 reduce aqueous solubility, complicating dose-response studies .
  • Metabolic Stability : Microsomal assays (rat liver S9 fractions) reveal rapid nitro-to-amine reduction (t₁/₂ <30 min), necessitating prodrug strategies .

Data Contradiction Analysis

Q. Why do solubility measurements in DMSO vary significantly across studies, and how can this be addressed experimentally?

  • Methodological Answer : Discrepancies arise from hygroscopic DMSO batches or incomplete sonication. Standardized protocols:

  • Gravimetric Analysis : Saturate DMSO with the compound at 25°C for 24 hr, filter (0.22 µm), and quantify via UV-Vis (λ=310 nm, ε=4500 M⁻¹cm⁻¹) .
  • Control : Pre-dry DMSO over molecular sieves and use Karl Fischer titration to confirm H₂O content <0.01% .

Methodological Best Practices

Q. What purification techniques are most effective for removing trace 3,5-dichloroaniline from the final product?

  • Methodological Answer : Residual amine impurities (<0.5%) can skew biological assay results. Solutions include:

  • Acid-Base Extraction : Wash crude product with 1M HCl (removes unreacted aniline) followed by NaHCO₃ neutralization .
  • Prep-HPLC : C18 column, 70:30 MeCN/H₂O + 0.1% TFA, achieves >99.5% purity (retention time ~12 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.